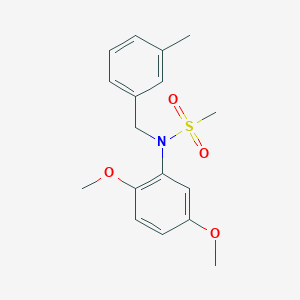![molecular formula C19H23N3O2S B5309466 1-[2-(methylthio)pyrimidin-4-yl]-3-(2-phenylethyl)piperidine-3-carboxylic acid](/img/structure/B5309466.png)
1-[2-(methylthio)pyrimidin-4-yl]-3-(2-phenylethyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(methylthio)pyrimidin-4-yl]-3-(2-phenylethyl)piperidine-3-carboxylic acid is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-[2-(methylthio)pyrimidin-4-yl]-3-(2-phenylethyl)piperidine-3-carboxylic acid is not fully understood, but it has been shown to modulate the activity of various neurotransmitter systems, including the dopamine and glutamate systems. This compound has been shown to increase the release of dopamine and inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain. Additionally, this compound has been shown to modulate the activity of the NMDA receptor, leading to increased glutamate release and enhanced synaptic plasticity.
Biochemical and Physiological Effects:
1-[2-(methylthio)pyrimidin-4-yl]-3-(2-phenylethyl)piperidine-3-carboxylic acid has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and analgesic effects. This compound has been shown to protect neurons from oxidative stress and excitotoxicity, leading to improved neuronal survival and function. Additionally, this compound has been shown to reduce inflammation and pain in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(methylthio)pyrimidin-4-yl]-3-(2-phenylethyl)piperidine-3-carboxylic acid has several advantages for lab experiments, including its high purity and stability. However, this compound can be difficult to synthesize, and its mechanism of action is not fully understood, making it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 1-[2-(methylthio)pyrimidin-4-yl]-3-(2-phenylethyl)piperidine-3-carboxylic acid. One direction is to further investigate its mechanism of action and its effects on neurotransmitter systems. Another direction is to study its potential applications in the treatment of neurodegenerative diseases and inflammatory diseases. Additionally, future research could focus on optimizing the synthesis method to improve yield and purity of the compound.
Métodos De Síntesis
1-[2-(methylthio)pyrimidin-4-yl]-3-(2-phenylethyl)piperidine-3-carboxylic acid has been synthesized using various methods, including the reaction of 2-(methylthio)pyrimidine-4-carboxylic acid with 3-(2-phenylethyl)piperidine-3-carboxylic acid, and the reaction of 2-(methylthio)pyrimidine-4-carboxylic acid with 3-(2-phenylethyl)piperidin-4-one followed by hydrolysis. These methods have been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
1-[2-(methylthio)pyrimidin-4-yl]-3-(2-phenylethyl)piperidine-3-carboxylic acid has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to have neuroprotective effects, and it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Propiedades
IUPAC Name |
1-(2-methylsulfanylpyrimidin-4-yl)-3-(2-phenylethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-25-18-20-12-9-16(21-18)22-13-5-10-19(14-22,17(23)24)11-8-15-6-3-2-4-7-15/h2-4,6-7,9,12H,5,8,10-11,13-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGHJWGDYYKUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCCC(C2)(CCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5309383.png)
![8-[(3-chloro-2-buten-1-yl)thio]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5309389.png)
![2-(2-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5309393.png)
![2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide](/img/structure/B5309394.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309404.png)
![4-(cyclopropylmethyl)-1-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5309407.png)
![2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol](/img/structure/B5309410.png)
![2-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}benzonitrile](/img/structure/B5309419.png)
![N-(4-chlorophenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5309429.png)
![N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylethylidene]octanohydrazide](/img/structure/B5309440.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(3-hydroxyphenyl)nicotinamide](/img/structure/B5309447.png)

![2-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)nicotinic acid](/img/structure/B5309459.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B5309479.png)